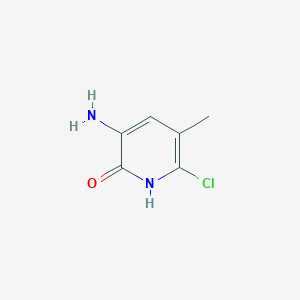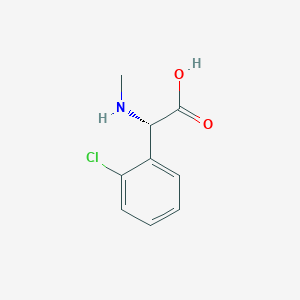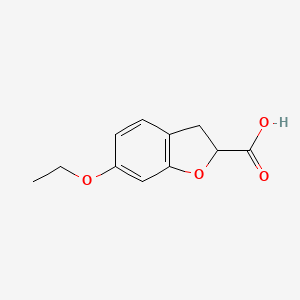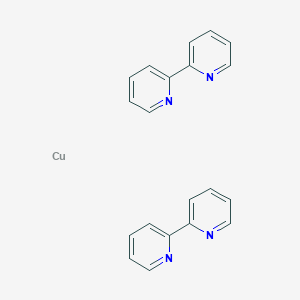
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H33N3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Coupling Reaction: 1-aminoanthracene undergoes a coupling reaction with 4-(methyl(octyl)amino)aniline in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-((4-(dimethylamino)phenyl)amino)anthracene-9,10-dione
- 1-Amino-4-((4-(ethylamino)phenyl)amino)anthracene-9,10-dione
- 1-Amino-4-((4-(butylamino)phenyl)amino)anthracene-9,10-dione
Uniqueness
1-Amino-4-((4-(methyl(octyl)amino)phenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its long alkyl chain enhances its solubility and interaction with lipid membranes, making it particularly useful in biological and industrial applications.
Propriétés
Numéro CAS |
89132-99-0 |
|---|---|
Formule moléculaire |
C29H33N3O2 |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
1-amino-4-[4-[methyl(octyl)amino]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C29H33N3O2/c1-3-4-5-6-7-10-19-32(2)21-15-13-20(14-16-21)31-25-18-17-24(30)26-27(25)29(34)23-12-9-8-11-22(23)28(26)33/h8-9,11-18,31H,3-7,10,19,30H2,1-2H3 |
Clé InChI |
OYTQBIPYHBUSDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)






![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)




